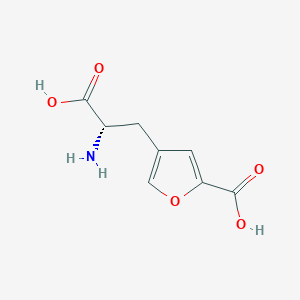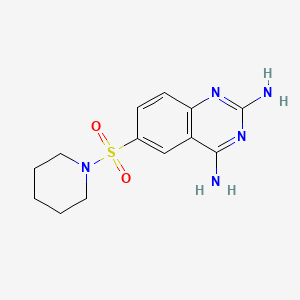
2-(2-(2-Chlorophenyl)-4-oxoquinazolin-3(4H)-yl)ethyl benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(2-Chlorophenyl)-4-oxoquinazolin-3(4H)-yl)ethyl benzoate is an organic compound that belongs to the quinazolinone family. This compound is characterized by its complex structure, which includes a quinazolinone core, a chlorophenyl group, and a benzoate ester. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Chlorophenyl)-4-oxoquinazolin-3(4H)-yl)ethyl benzoate typically involves multiple steps. One common method starts with the preparation of the quinazolinone core, which can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents. The chlorophenyl group is then introduced via electrophilic substitution reactions. Finally, the benzoate ester is formed through esterification reactions involving benzoic acid and suitable alcohol derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
2-(2-(2-Chlorophenyl)-4-oxoquinazolin-3(4H)-yl)ethyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various quinazolinone derivatives, which can have different functional groups attached to the core structure, enhancing their chemical and biological properties.
科学的研究の応用
2-(2-(2-Chlorophenyl)-4-oxoquinazolin-3(4H)-yl)ethyl benzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 2-(2-(2-Chlorophenyl)-4-oxoquinazolin-3(4H)-yl)ethyl benzoate involves its interaction with specific molecular targets. The quinazolinone core can interact with enzymes and receptors, modulating their activity. The chlorophenyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability. The benzoate ester moiety can be hydrolyzed in vivo, releasing the active quinazolinone derivative.
類似化合物との比較
Similar Compounds
2-(2-Chlorophenyl)-4-oxoquinazoline: Lacks the benzoate ester group, which may affect its solubility and bioavailability.
4-Oxoquinazoline derivatives: These compounds have similar core structures but different substituents, leading to variations in their chemical and biological properties.
Uniqueness
2-(2-(2-Chlorophenyl)-4-oxoquinazolin-3(4H)-yl)ethyl benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the benzoate ester enhances its solubility and stability, making it a valuable compound for various applications.
特性
| 90094-98-7 | |
分子式 |
C23H17ClN2O3 |
分子量 |
404.8 g/mol |
IUPAC名 |
2-[2-(2-chlorophenyl)-4-oxoquinazolin-3-yl]ethyl benzoate |
InChI |
InChI=1S/C23H17ClN2O3/c24-19-12-6-4-10-17(19)21-25-20-13-7-5-11-18(20)22(27)26(21)14-15-29-23(28)16-8-2-1-3-9-16/h1-13H,14-15H2 |
InChIキー |
NMOGETZZQVTIIU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)OCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


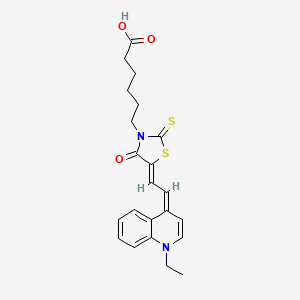
![N'-[8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B12925747.png)
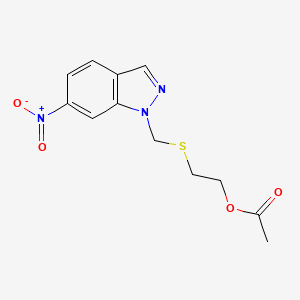

![6-(4-Iodophenyl)imidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12925769.png)


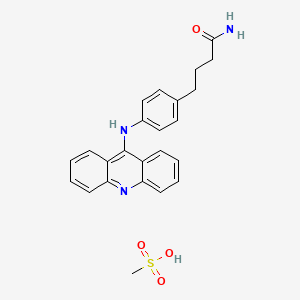
![{3-(4-Fluorophenyl)-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1,2-oxazol-5-yl}methanol](/img/structure/B12925810.png)

